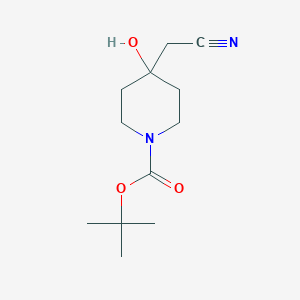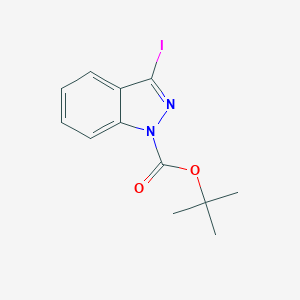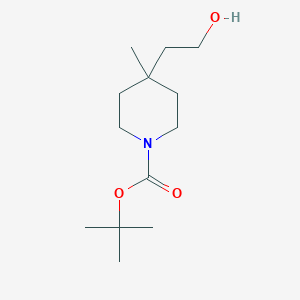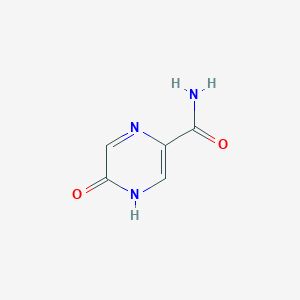
Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that is an important intermediate in the synthesis of various biologically active compounds. It is derived from piperidine and contains functional groups such as a tert-butyl ester, a hydroxy group, and a cyanomethyl group attached to the piperidine ring.
Synthesis Analysis
The synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives has been explored in several studies. For instance, the synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material was used to create a compound that is an intermediate in the production of crizotinib . Another study reported the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, which is an intermediate for small molecule anticancer drugs, from piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution and oxidation . These methods demonstrate the versatility of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives in synthesizing a wide range of biologically active molecules.
Molecular Structure Analysis
The molecular structure of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives has been studied using various techniques. X-ray crystallography has been used to determine the crystal structure of these compounds, revealing that they exist in a chair conformation in the solid state . Additionally, density functional theory (DFT) has been employed to optimize the molecular structure and perform molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives has been investigated through various reactions. For example, the Mitsunobu reaction was used to synthesize tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating the stereoselective nature of these compounds . Furthermore, the reactivity of these derivatives has been harnessed to create Schiff base compounds through coupling with aromatic aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives have been characterized using spectroscopic methods such as NMR, MS, and FT-IR . These studies provide insights into the conformational preferences and electronic properties of the compounds. The presence of bulky substituents in these molecules influences their physical properties and interactions with neighboring molecules, as seen in the hindered formation of intermolecular hydrogen bonds due to van der Waals interactions .
Applications De Recherche Scientifique
Synthesis and Derivatives
Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate serves as a versatile intermediate in the synthesis of complex piperidine derivatives, which are crucial for various chemical and pharmaceutical applications. For instance, the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives illustrates the compound's utility in creating stereochemically defined structures with potential biological activity (Boev et al., 2015). Similarly, its role in generating tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate underscores its importance in developing new scaffolds for substituted piperidines, further demonstrating the compound's versatility in synthesizing biologically relevant molecules (Harmsen et al., 2011).
Advanced Intermediate in Medicinal Chemistry
The compound is highlighted as a crucial intermediate in the synthesis of biologically active compounds such as crizotinib, illustrating its significance in drug development processes. The detailed synthesis route from tert-butyl-4-hydroxypiperidine-1-carboxylate to key intermediates for crizotinib showcases its role in the creation of targeted cancer therapies (Kong et al., 2016).
Role in Synthesizing Novel Inhibitors
The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the development of novel inhibitors like the protein tyrosine kinase Jak3 inhibitor CP-690550, further underscores the compound's utility in medicinal chemistry. This pathway provides an efficient approach to synthesizing compounds with potential therapeutic applications, highlighting the critical role of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate derivatives in the pharmaceutical industry (Xin-zhi, 2011).
Propriétés
IUPAC Name |
tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(15)14-8-5-12(16,4-7-13)6-9-14/h16H,4-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWMUDUIUQIEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648619 | |
| Record name | tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |
CAS RN |
774609-73-3 | |
| Record name | tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)








![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)
